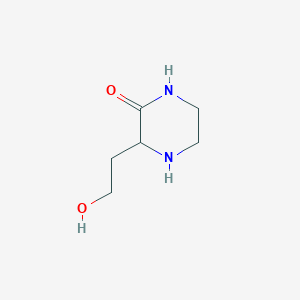

3-(2-Hydroxyethyl)piperazin-2-one

Description

Historical Context of Piperazin-2-one (B30754) Chemistry and Related Heterocycles

The story of piperazine (B1678402) and its derivatives is a fascinating chapter in the history of organic chemistry. Piperazines, six-membered rings containing two opposing nitrogen atoms, were initially named for their chemical resemblance to piperidine, a component of the black pepper plant. wikipedia.orgchemeurope.com However, it's crucial to note that piperazines are not naturally derived from plants of the Piper genus. wikipedia.org The synthesis of piperazine itself can be achieved through methods like the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304). wikipedia.org

The introduction of a carbonyl group into the piperazine ring gives rise to the piperazin-2-one scaffold. This structural modification opens up new avenues for chemical exploration and biological activity. Historically, piperazine derivatives have found a wide range of applications, from their use as anthelmintics, which paralyze parasites, to their incorporation into the structures of numerous pharmaceuticals. wikipedia.orgchemeurope.com The development of various synthetic methodologies has been pivotal in accessing a diverse array of substituted piperazin-2-ones, each with the potential for unique chemical and physical properties.

Significance of the Piperazin-2-one Core in Chemical Synthesis

The piperazin-2-one core is a versatile and valuable building block in the realm of chemical synthesis. Its structure, featuring both amide and amine functionalities, allows for a wide range of chemical transformations. This dual reactivity makes it an attractive scaffold for the construction of more complex molecules and combinatorial libraries.

The nitrogen atoms within the ring can be functionalized, and the carbonyl group can participate in various reactions, providing chemists with multiple handles to modify the molecule's properties. nih.gov The ability to readily create derivatives with diverse substituents is a key reason for the prominence of the piperazin-2-one core in medicinal chemistry and drug discovery programs. nih.gov For instance, the development of one-pot catalytic methods has enabled the efficient and enantioselective synthesis of C3-substituted piperazin-2-ones, further expanding the accessibility of this important heterocyclic motif. acs.org

Rationale for Research on 3-(2-Hydroxyethyl)piperazin-2-one

The specific focus on this compound stems from a logical progression in the field of medicinal chemistry. The introduction of a hydroxyethyl (B10761427) group at the 3-position of the piperazin-2-one ring introduces a new dimension of functionality and potential for interaction with biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to proteins and other biological macromolecules. This functional group can also serve as a point for further chemical modification, allowing for the creation of a library of related compounds with tailored properties. Research into derivatives of 1-(2-hydroxyethyl)piperazine has already shown promise in areas such as the development of radioprotective agents and carbonic anhydrase inhibitors. nih.govmdpi.comnih.gov This existing body of work provides a strong rationale for investigating the specific properties and potential applications of this compound.

Overview of Current Research Landscape and Gaps

Current academic and industrial interest in this compound is primarily in its role as a unique chemical building block for early-stage discovery research. sigmaaldrich.com While extensive research exists on the broader class of piperazine derivatives, including those with a 2-hydroxyethyl substituent, specific studies focusing solely on the synthesis, characterization, and application of this compound are less prevalent.

A significant portion of the available information pertains to its role in the synthesis of more complex molecules. For example, derivatives of 1-(2-hydroxyethyl)piperazine have been explored for their potential as radioprotective agents, with some compounds showing promising results in mitigating the effects of ionizing radiation. nih.govmdpi.com

However, a clear gap exists in the literature regarding the intrinsic biological activity and the full spectrum of chemical reactivity of this compound itself. Further research is needed to fully elucidate its pharmacological profile and to explore its potential in various therapeutic areas. The development of novel synthetic routes and a deeper understanding of its structure-activity relationships are crucial next steps in unlocking the full potential of this intriguing molecule.

Data on this compound

| Property | Value |

| CAS Number | 936940-62-4 |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| Form | Powder |

| InChI Key | BPSUTPWFOVDISE-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-1-5-6(10)8-3-2-7-5/h5,7,9H,1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSUTPWFOVDISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629739 | |

| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-62-4 | |

| Record name | 3-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-(2-Hydroxyethyl)piperazin-2-one

Retrosynthetic analysis of this compound identifies several key disconnections that lead to plausible starting materials. The primary disconnection is across the amide bond (C2-N1), a standard approach for cyclic amides (lactams). This disconnection reveals a linear amino acid precursor. A second disconnection can be made at the C3-N4 bond. These disconnections suggest two main synthetic strategies:

Cyclization of a Diamine Precursor: Disconnecting the C2-N1 and C3-N4 bonds suggests a reaction between a C2-building block and a suitably substituted ethylenediamine. The key precursor is N-(2-hydroxyethyl)ethylenediamine, which can react with a two-carbon unit containing a carboxylic acid (or its derivative) and a leaving group, such as ethyl chloroacetate or a related halo-acyl halide.

Intramolecular Cyclization: An alternative disconnection of the C3-N4 bond points towards an intramolecular cyclization pathway. This strategy involves forming an acyclic precursor that already contains the N1, C2, C3, and hydroxyethyl (B10761427) moieties, with a reactive group that allows for the final ring-closing step with the N4 nitrogen.

These retrosynthetic pathways form the basis for the established and novel synthetic routes discussed below.

Established Synthetic Routes to this compound

Traditional syntheses of piperazin-2-ones rely on robust and well-understood chemical transformations, including intermolecular condensation and intramolecular cyclization reactions.

One of the most direct methods for constructing the this compound ring system involves the condensation of a diamine with a bifunctional C2 component. In this approach, N-(2-hydroxyethyl)ethylenediamine serves as the key diamine precursor.

The reaction typically proceeds by nucleophilic attack of the primary amine of N-(2-hydroxyethyl)ethylenediamine on an electrophilic carbonyl carbon of a reactant like ethyl chloroacetate, followed by an intramolecular nucleophilic substitution to form the six-membered ring. The secondary amine within the diamine precursor then attacks the carbon bearing the halogen, displacing it and closing the ring to form the lactam. The reaction of ethylenediamine with α-carbonyl esters is a known method for producing piperazin-2-one (B30754) derivatives. nih.gov

Table 1: Typical Reaction Conditions for Diamine Cyclization

| Parameter | Condition | Purpose |

| Diamine Precursor | N-(2-Hydroxyethyl)ethylenediamine | Provides the N1, N4, C5, and C6 atoms and the C3-substituent. |

| C2 Synthon | Ethyl chloroacetate or Chloroacetyl chloride | Provides the C2 and C3 atoms of the piperazinone ring. |

| Solvent | Aprotic polar solvent (e.g., DMF, Acetonitrile) | To dissolve reactants and facilitate the reaction. |

| Base | Non-nucleophilic base (e.g., K₂CO₃, Et₃N) | To neutralize the HCl generated during the reaction. |

| Temperature | 50-100 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

This strategy involves the formation of a linear precursor that is subsequently induced to cyclize. The hydroxyethyl group is present on the starting material, ensuring its incorporation at the desired position. A common pathway begins with the acylation of N-(2-hydroxyethyl)ethylenediamine with chloroacetyl chloride. This forms an intermediate, N-(2-chloroacetyl)-N'-(2-hydroxyethyl)ethylenediamine.

In the presence of a base, the terminal secondary amine of this intermediate undergoes an intramolecular SN2 reaction, attacking the electrophilic carbon bearing the chlorine atom. This nucleophilic attack results in the displacement of the chloride ion and the formation of the piperazin-2-one ring. This type of intramolecular cyclization is a fundamental strategy in the synthesis of nitrogen-containing heterocycles. researchgate.net

Complex molecules are often best assembled through multi-step synthetic sequences that allow for greater control and purification of intermediates. A plausible multi-step synthesis of this compound can be designed starting from simple, commercially available materials like ethanolamine (B43304) and an amino acid derivative.

One such conceptual pathway is adapted from methods used to synthesize other 3-substituted piperazines. nih.govresearchgate.net

Preparation of the Diamine: The synthesis could begin with a protected amino acid, such as N-Boc-glycine. This is converted to a β-keto ester.

Reductive Amination: The β-keto ester undergoes reductive amination with ethanolamine to introduce the hydroxyethyl group and form a protected diamine precursor.

Annulation and Cyclization: The resulting diamine is then reacted with a reagent that facilitates ring closure to form the piperazinone ring.

Deprotection: The final step involves the removal of any protecting groups to yield the target compound.

This approach allows for modularity and the potential to introduce stereochemistry if a chiral amino acid is used as the starting material.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of this compound through the use of advanced catalytic systems and green chemistry protocols.

Catalysis offers a powerful tool for improving the synthesis of piperazinones, often providing higher yields, shorter reaction times, and improved selectivity. researchgate.net Several catalytic strategies reported for the synthesis of related piperazinone structures could be adapted for the target molecule.

Transition-Metal Catalysis: Cascade reactions promoted by transition metals like palladium or iridium can facilitate the rapid assembly of the piperazinone core from simple precursors. acs.orgbohrium.comthieme-connect.comthieme.de For instance, a palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor could yield the chiral piperazin-2-one. dicp.ac.cn

One-Pot Procedures: Multi-step sequences can be telescoped into a single pot, avoiding the isolation of intermediates and reducing solvent waste. A one-pot approach for 3-substituted piperazin-2-ones has been developed involving a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization. acs.org

Table 2: Potential Catalytic Systems for Piperazinone Synthesis

| Catalytic System | Reaction Type | Potential Advantages |

| Palladium (Pd) on Carbon | Asymmetric Hydrogenation | Access to enantiomerically pure compounds. dicp.ac.cn |

| Iridium (Ir) or Rhodium (Rh) Complexes | Reductive Amination/Amidation Cascade | High efficiency and enantioselectivity from simple starting materials. acs.org |

| Organocatalysts (e.g., Cinchona alkaloids) | Domino Ring-Opening Cyclization (DROC) | Metal-free, stereoselective synthesis. acs.org |

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For lactam synthesis, this can involve several strategies:

Solvent-Free Reactions: Performing reactions without a solvent, such as in a Castagnoli-Cushman reaction for lactam synthesis, can significantly reduce waste. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses are particularly effective in this regard. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis can often accelerate reaction rates, leading to cleaner reactions and reduced energy consumption.

Novel Reagents: Electrochemical methods that utilize CO₂ as a C1 carbonyl source represent an innovative and green approach to lactamization. rsc.org Similarly, photocatalysis offers a sustainable way to drive C-N bond formation and cyclization under mild conditions. researchgate.net

Solvent-Free and Microwave-Assisted Syntheses

The synthesis of piperazin-2-one derivatives has increasingly moved towards greener and more efficient methodologies, with solvent-free and microwave-assisted techniques at the forefront. While specific literature detailing the synthesis of this compound via these exact methods is not abundant, principles from related reactions provide a strong basis for their application.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which reduces waste, cost, and toxicity. For the synthesis of substituted piperazin-2-ones, a solvent-free approach could involve the direct reaction of a suitable diamine precursor, such as N-(2-hydroxyethyl)ethylenediamine, with an appropriate C2-synthon like a glyoxylic acid derivative. The reaction, often facilitated by grinding or heating the neat reactants, can lead to the desired cyclized product. In some cases, the use of a solid support like alumina can aid the reaction by providing a surface for the reactants to interact.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.gov The application of microwave irradiation to the synthesis of piperazine (B1678402) derivatives has been shown to be highly effective. mdpi.combeilstein-journals.org For this compound, a plausible microwave-assisted approach would involve the intramolecular cyclization of an N-substituted ethylenediamine derivative. For instance, reacting N-(2-hydroxyethyl)ethylenediamine with an α-haloacetyl halide followed by a base-catalyzed cyclization under microwave irradiation could efficiently yield the target molecule. The high-energy, targeted heating provided by microwaves can overcome the activation energy barrier for the ring-closure step more effectively than conventional methods.

A comparative study on the synthesis of related 2,5-piperazinediones demonstrated that microwave conditions not only improved yields and shortened reaction times but also offered advantages in maintaining stereochemical integrity compared to thermal methods.

Interactive Table: Comparison of Synthetic Methods for Piperazinone Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Solvent-Free Reaction |

| Reaction Time | Hours to days | Minutes to hours | Varies, often hours |

| Energy Efficiency | Low | High | Moderate to High |

| Solvent Use | High | Low to None | None |

| Yield | Moderate to Good | Often Higher | Variable, can be high |

| Environmental Impact | Higher | Lower | Lowest |

| Potential Issues | Byproduct formation, long times | Requires specialized equipment | May require high temperatures |

Sustainable Synthetic Pathways and Atom Economy Considerations

The principles of green chemistry are increasingly integral to modern synthetic design, emphasizing the development of sustainable pathways that maximize efficiency and minimize environmental impact. Atom economy is a key metric in this paradigm, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

A reaction with 100% atom economy is one where all reactant atoms are found in the desired product, with no byproducts. Addition and rearrangement reactions are classic examples of atom-economical processes. In the context of synthesizing this compound, an ideal pathway would be an intramolecular cyclization of a linear precursor where no atoms are lost.

For example, the conceptual cyclization of a hypothetical amino-amide precursor, N-(2-aminoethyl)-4-hydroxybutanamide, would represent a highly atom-economical pathway as it would theoretically only eliminate a molecule of water.

Calculation of Atom Economy:

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider a plausible, though not necessarily optimized, synthesis involving the reaction of N-(2-hydroxyethyl)ethylenediamine with chloroacetyl chloride, followed by intramolecular cyclization.

Step 1 (Acylation): C4H12N2O + C2H2Cl2O → Intermediate + HCl

Step 2 (Cyclization): Intermediate → C6H12N2O2 + HCl

In this pathway, two molecules of HCl are generated as byproducts, significantly lowering the atom economy. A more sustainable approach would involve a catalytic process or a reaction pathway that avoids the use of halogenated reagents and minimizes byproduct formation. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all reactants, are often highly atom-economical and represent a desirable strategy for sustainable synthesis. thieme-connect.deresearchgate.net

Mechanism of Formation Studies for this compound

The formation of the this compound structure involves an intramolecular cyclization reaction, a fundamental process in organic chemistry for creating heterocyclic rings. The core of this transformation is the formation of an amide bond within a single molecule to create the six-membered piperazin-2-one ring.

Elucidation of Key Intermediates and Transition States

The most direct pathway to the piperazin-2-one ring is through the intramolecular cyclization of a linear precursor, such as an N-(2-aminoethyl)-N-(chloroacetyl)-2-aminoethanol derivative. The mechanism for this ring closure follows a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The primary amine group (-NH2) of the ethylenediamine backbone acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acyl group (e.g., a chloroacetyl group).

Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl carbon is sp3-hybridized, and a negative charge resides on the oxygen atom (forming an oxyanion).

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond.

Leaving Group Departure: Simultaneously, the leaving group (e.g., a chloride ion) is expelled from the acyl carbon. This step is often the rate-determining step of the reaction. The departure of the leaving group is typically facilitated by a base, which deprotonates the attacking nitrogen, making it a more potent nucleophile and neutralizing the resulting ammonium (B1175870) ion.

The transition state for this reaction would resemble the tetrahedral intermediate, with the nucleophilic nitrogen partially bonded to the carbonyl carbon and the bond to the leaving group partially broken.

Kinetic and Thermodynamic Aspects of Ring Closure

The feasibility and rate of the intramolecular cyclization to form the piperazin-2-one ring are governed by both kinetic and thermodynamic factors.

Thermodynamics: The formation of a six-membered ring, like the piperazin-2-one ring, is generally thermodynamically favorable. Six-membered rings have minimal ring strain (angle strain and torsional strain) as they can adopt a stable, low-energy chair conformation, similar to cyclohexane. The conversion of two separate molecules (reactants) into one cyclic molecule and a small byproduct results in a decrease in translational entropy, which is thermodynamically unfavorable. However, this is often outweighed by the favorable enthalpy change (ΔH) associated with the formation of the stable amide bond and the six-membered ring.

Kinetics: The rate of the cyclization reaction (kinetics) is influenced by several factors:

Proximity: For an intramolecular reaction to occur, the reacting groups—the nucleophilic amine and the electrophilic carbonyl—must be able to come into close proximity. The flexible alkyl chain of the precursor allows it to adopt conformations where the reacting centers are suitably positioned for ring closure.

Activation Energy: The height of the activation energy barrier, represented by the energy of the transition state, determines the reaction rate. Factors that stabilize the transition state will increase the rate.

Baldwin's Rules: These rules predict the relative favorability of different types of ring-closing reactions. The formation of a six-membered ring via the attack of a nucleophile on an sp2-hybridized carbon (the carbonyl carbon) is classified as a "6-endo-trig" process. While endo-trig closures for smaller rings are often disfavored, they are generally allowed and kinetically feasible for six-membered rings.

Advanced Structural Characterization and Spectroscopic Investigations

Elucidation of Stereochemistry and Regiochemistry in 3-(2-Hydroxyethyl)piperazin-2-one

The structure of this compound presents key stereochemical and regiochemical features that are critical to its identity.

Regiochemistry : The IUPAC name, this compound, precisely defines the regiochemistry. It indicates a piperazin-2-one (B30754) core, meaning the carbonyl group (C=O) is at the C2 position of the six-membered ring. The hydroxyethyl (B10761427) substituent is located at the C3 position, adjacent to the carbonyl group. This arrangement is distinct from other possible isomers, such as 4-(2-Hydroxyethyl)piperazin-2-one.

Stereochemistry : The carbon atom at the 3-position (C3) of the piperazine (B1678402) ring is a chiral center because it is bonded to four different groups: the nitrogen atom at position 4 (N4), the carbonyl carbon at position 2 (C2), a hydrogen atom, and the 2-hydroxyethyl side chain. Consequently, this compound can exist as a pair of enantiomers: (R)-3-(2-Hydroxyethyl)piperazin-2-one and (S)-3-(2-Hydroxyethyl)piperazin-2-one. Unless a stereospecific synthesis is employed or a chiral separation is performed, the compound is typically produced and handled as a racemic mixture. The absolute configuration of a single enantiomer can only be determined unequivocally using techniques such as X-ray crystallography on a single crystal or by using chiral chromatography and comparing it to a known standard.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. While specific experimental data for this compound is not widely published, the application of various NMR techniques would follow established principles for structural elucidation.

Based on the structure, a predictable proton (¹H) and carbon (¹³C) NMR spectrum can be outlined.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 165-175 |

| CH (N)(C=O) | 3.5 - 4.0 | 55-65 |

| NH -CH₂ | 2.5 - 3.5 (broad) | - |

| CH₂-NH | 2.5 - 3.5 (broad) | - |

| N-CH ₂-CH₂-N | 2.8 - 3.3 | 40-50 |

| CH ₂-NH | 3.0 - 3.5 | 45-55 |

| C-CH ₂-CH₂-OH | 1.8 - 2.2 | 30-40 |

| CH₂-CH ₂-OH | 3.6 - 4.1 | 58-65 |

| CH₂-OH | 1.5 - 4.0 (broad) | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the molecule's conformation.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between the CH proton at C3 and the attached CH₂ of the hydroxyethyl group, and sequentially along the piperazine ring protons, confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. This would definitively link each proton signal to its corresponding carbon signal in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and preferred conformation. For instance, NOESY could reveal the spatial relationship between the hydroxyethyl side chain and protons on the piperazine ring, helping to determine if the ring adopts a chair or boat conformation and the orientation (axial or equatorial) of the substituent. Studies on similar piperazine derivatives often show chair conformations with bulky substituents in the equatorial position to minimize steric strain researchgate.netrsc.org.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives information about the structure in a crystalline or amorphous solid state. For this compound, which is a powder at room temperature, ssNMR could be used to study polymorphs (different crystalline forms), identify non-equivalent molecules in the crystal's unit cell, and probe intermolecular interactions like hydrogen bonding . Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid phase.

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing

If a suitable single crystal could be grown, X-ray diffraction analysis would yield:

Absolute Configuration : For a resolved enantiomer, X-ray crystallography using anomalous dispersion could unambiguously determine whether it is the (R) or (S) configuration.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles would confirm the expected geometry of the amide, amine, and alcohol functional groups.

Crystal Packing : The analysis would reveal how individual molecules are arranged in the crystal lattice. It would detail the intermolecular forces, particularly hydrogen bonds involving the N-H, O-H, and C=O groups, that dictate the packing structure. Research on similar compounds, like bis[N-(2-hydroxyethyl)piperazine-1,4-diium] tetrakis(hydrogen oxalate) trihydrate, highlights the extensive hydrogen-bonding networks that define their crystal structures researchgate.net.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy : FTIR is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups.

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR, showing strong signals for non-polar, symmetric bonds.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amine/Amide) | Stretching | 3100-3500 (Medium) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1680 (Strong) |

| N-H (Amide II) | Bending | 1510-1570 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1050-1150 |

These expected values are based on typical ranges for such functional groups, as seen in related piperazine structures researchgate.netresearchgate.net. The broadness of the O-H and N-H peaks would be indicative of hydrogen bonding, especially in the solid state.

Mass Spectrometry Techniques for Structural Fragmentation Analysis (High-Resolution MS, MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : This technique would be used to determine the exact molecular weight of this compound. The calculated exact mass is 144.0899 g/mol nih.gov. HRMS could confirm this value with high precision, thereby verifying the molecular formula, C₆H₁₂N₂O₂.

Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, the molecular ion (or a protonated version, [M+H]⁺, with m/z ≈ 145.0977) would be isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure. The fragmentation of the piperazine ring is a well-known process researchgate.netnist.gov.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 145 | [M+H]⁺ | Protonated parent molecule |

| 127 | [M+H - H₂O]⁺ | Loss of water from the hydroxyethyl group |

| 114 | [M+H - CH₂OH]⁺ | Loss of formaldehyde from the side chain |

| 99 | [C₅H₇N₂O]⁺ | Cleavage of the hydroxyethyl side chain |

| 86 | [C₄H₈N₂]⁺ | Piperazine ring fragment after loss of side chain and carbonyl |

| 70 | [C₄H₈N]⁺ | Common piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Common piperazine ring fragment |

Analysis of these fragmentation patterns, especially through high-resolution measurement of the fragments' exact masses, would provide strong evidence to confirm the structure of this compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Following a comprehensive review of publicly available scientific literature, no specific experimental or theoretical data regarding the chiroptical spectroscopy (Circular Dichroism or Optical Rotatory Dispersion) of this compound could be located. While chiroptical techniques are fundamental in determining the enantiomeric purity and absolute configuration of chiral molecules, it appears that detailed studies applying these methods to this compound have not been published or are not accessible in common scientific databases.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), investigates the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are invaluable for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for a quantitative assessment of the purity of an enantiomeric sample.

Assigning Absolute Configuration: By comparing experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations for a specific stereoisomer (e.g., R or S), the absolute spatial arrangement of atoms can be determined.

In the context of substituted piperazinones, chiroptical studies would be crucial for understanding their stereochemical properties. For a molecule like this compound, which possesses a stereocenter at the C3 position, the orientation of the hydroxyethyl group relative to the piperazinone ring would give rise to distinct chiroptical signals for each enantiomer.

Typically, a research article on this topic would present:

Experimental CD and ORD Spectra: Graphs showing the molar ellipticity [θ] or specific rotation [α] as a function of wavelength for each enantiomer.

Data Tables of Spectral Features: Tables summarizing the wavelengths of maximum and minimum absorption (λmax, λmin), the corresponding molar ellipticity values, and specific rotation at standard wavelengths (e.g., the sodium D-line, 589 nm).

Computational Modeling: Comparison of the experimental spectra with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) to confirm the absolute configuration.

Unfortunately, due to the absence of such specific research findings for this compound, a detailed discussion with research findings and data tables as requested cannot be provided at this time. The scientific community has not yet published research that would enable the generation of the specified content for this particular compound.

Chemical Reactivity, Derivatization, and Transformation

Reactivity of the Piperazin-2-one (B30754) Lactam Ring

The lactam ring, a cyclic amide, is central to the reactivity of the piperazin-2-one core. Its reactivity is primarily associated with the amide bond and the secondary amine within the ring.

The amide bond within the lactam ring of 3-(2-hydroxyethyl)piperazin-2-one is susceptible to cleavage under hydrolytic conditions. This ring-opening can be catalyzed by either acid or base, leading to the formation of linear amino acid derivatives.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond and open the ring. The final product is an amino acid salt.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by water to yield the ring-opened amino acid.

Studies on related dioxopiperazine structures, such as (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane, have demonstrated that such lactam rings can undergo hydrolysis under physiological conditions. The kinetics of this hydrolysis show that the rate of ring-opening can be influenced by substituents on the ring system youtube.com.

A one-pot tandem reductive amination-transamidation-cyclization process has been reported to produce substituted piperazin-2-ones, highlighting the reversible nature of the ring-closure and the potential for ring-opening under specific reaction conditions organic-chemistry.org.

| Reaction | Reagents and Conditions | Major Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(2-aminoethylamino)acetic acid derivative |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | 2-(2-aminoethylamino)acetate derivative |

The nitrogen atom within the lactam ring of piperazin-2-one derivatives can undergo reactions such as acylation and alkylation, although these are less common than reactions at the more basic secondary amine at the 4-position. The reactivity of this nitrogen is influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Research on similar lactams has shown that the nitrogen atom can be functionalized. For instance, the reaction of piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride has been shown to yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, indicating a complex reaction at the lactam ring nih.gov. While this is not a direct amidation or esterification, it demonstrates that the ring can be a site for various transformations.

Direct N-acylation or N-esterification would likely require strong reagents and specific conditions to overcome the reduced nucleophilicity of the lactam nitrogen.

Reactions Involving the Hydroxyethyl (B10761427) Side Chain of this compound

The hydroxyethyl side chain provides a primary alcohol functionality, which is a versatile site for a wide range of chemical transformations.

The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid using various established methods. Mild oxidizing agents are typically employed to achieve the aldehyde, while stronger agents will lead to the carboxylic acid.

Common methods for the oxidation of primary alcohols to aldehydes include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, and the Dess-Martin periodinane (DMP) oxidation, which is known for its high selectivity and tolerance of sensitive functional groups wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.comnumberanalytics.comchem-station.com.

Further oxidation of the resulting aldehyde or direct oxidation of the primary alcohol to a carboxylic acid can be achieved with stronger oxidizing agents. The reduction of the carboxylic acid back to the primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) libretexts.orgkhanacademy.orgyoutube.com.

| Reaction | Reagents and Conditions | Major Product |

| Mild Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | 3-(2-Oxoethyl)piperazin-2-one |

| Mild Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 3-(2-Oxoethyl)piperazin-2-one |

| Strong Oxidation | Strong oxidizing agent (e.g., KMnO₄) | (2-Oxo-piperazin-3-yl)acetic acid |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃, followed by H₂O workup | This compound |

The hydroxyl group of the side chain can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct.

Etherification can be carried out through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. This method is highly versatile for preparing a wide range of ethers youtube.comwikipedia.orgfrancis-press.commasterorganicchemistry.comnumberanalytics.com.

| Reaction | Reagents and Conditions | Major Product |

| Esterification | R-COCl, base (e.g., pyridine) | 2-(2-Oxo-piperazin-3-yl)ethyl ester |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. R'-X (alkyl halide) | 3-(2-Alkoxyethyl)piperazin-2-one |

The primary alcohol of the hydroxyethyl side chain can be converted into an alkyl halide, which is a key intermediate for various nucleophilic substitution reactions.

A common method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄, CBr₄) to convert alcohols to the corresponding alkyl halides under mild conditions wikipedia.orgorganic-chemistry.orgnrochemistry.comalfa-chemistry.comyoutube.com. Another approach involves the use of thionyl chloride (SOCl₂) to produce the alkyl chloride.

Once the halide is installed, it can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the terminus of the side chain. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to an amine. Nucleophilic aromatic substitution has also been demonstrated with related chloroazine compounds, indicating the potential for similar reactivity nih.govresearchgate.net.

| Reaction | Reagents and Conditions | Major Product |

| Halogenation (Appel Reaction) | PPh₃, CBr₄ | 3-(2-Bromoethyl)piperazin-2-one |

| Halogenation | SOCl₂ | 3-(2-Chloroethyl)piperazin-2-one |

| Nucleophilic Substitution | NaCN, DMSO | 3-(2-Cyanoethyl)piperazin-2-one |

| Nucleophilic Substitution | NaN₃, DMF | 3-(2-Azidoethyl)piperazin-2-one |

Electrophilic and Nucleophilic Substitutions on the Piperazin-2-one Ring System

The piperazin-2-one ring system of this compound is amenable to both electrophilic and nucleophilic substitution reactions, primarily centered around the N4-nitrogen and the C2-carbonyl carbon, respectively.

The secondary amine at the N4 position is a key site for electrophilic substitution. It can be readily acylated, alkylated, or arylated. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. Similarly, N-alkylation can be achieved using various alkylating agents. The nucleophilicity of the N4-amine also allows for its participation in Michael additions to α,β-unsaturated systems and in the formation of ureas and thioureas upon reaction with isocyanates and isothiocyanates, respectively.

While the amide bond of the lactam is generally stable, the carbonyl group at C2 can undergo nucleophilic attack. Strong reducing agents, such as lithium aluminum hydride, can reduce the amide to an amine, yielding the corresponding 2-(2-hydroxyethyl)piperazine. This transformation effectively removes the carbonyl group and provides access to a different class of piperazine (B1678402) derivatives.

| Reaction Type | Position | Reagent Class | Resulting Structure |

| Electrophilic Substitution | N4-Amine | Acyl Halides | N-Acylpiperazin-2-one |

| N4-Amine | Alkyl Halides | N-Alkylpiperazin-2-one | |

| N4-Amine | Isocyanates | N-Carbamoylpiperazin-2-one | |

| Nucleophilic Substitution | C2-Carbonyl | Reducing Agents (e.g., LiAlH4) | 2-(2-Hydroxyethyl)piperazine |

Regioselective Functionalization Strategies

The presence of three distinct reactive sites—the N4-amine, the N1-amide nitrogen, and the side-chain hydroxyl group—necessitates the use of regioselective functionalization strategies to achieve specific chemical modifications. The differential reactivity of these sites can be exploited through careful selection of reaction conditions and the use of protecting groups.

The primary hydroxyl group is often the most accessible and reactive site for O-alkylation and O-acylation, particularly when the more nucleophilic N4-amine is protonated or protected. For example, the N4-amine can be protected with a tert-butyloxycarbonyl (Boc) group, directing subsequent reactions to the hydroxyl moiety. After modification of the hydroxyl group, the Boc group can be removed under acidic conditions, allowing for further functionalization at the N4 position.

Conversely, to selectively target the N4-amine, the hydroxyl group can be protected, for instance, as a silyl (B83357) ether. This strategy allows for a wide range of modifications at the N4-position without interference from the hydroxyl group. The choice of solvent, base, and temperature also plays a critical role in directing the selectivity of these transformations. For example, in the presence of a strong base, the N4-amine is readily deprotonated, enhancing its nucleophilicity for reactions like N-alkylation.

| Target Site | Protecting Group (Example) | Subsequent Reaction | Key Condition |

| Hydroxyl Group | N4-Boc | O-Acylation, O-Alkylation | Protection of N4-amine |

| N4-Amine | O-Silyl Ether | N-Alkylation, N-Acylation | Protection of hydroxyl group |

| N4-Amine | None | Michael Addition | Use of a suitable base |

Formation of Novel Heterocyclic Systems Derived from this compound

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of more complex, fused, and bridged heterocyclic systems. Intramolecular reactions, in particular, provide a powerful strategy for constructing novel ring structures.

A prominent example involves the intramolecular cyclization to form bicyclic structures. By first activating the terminal hydroxyl group of the side chain—for instance, by converting it into a good leaving group such as a tosylate or mesylate—an intramolecular nucleophilic substitution by the N4-amine can be induced. This reaction, typically promoted by a base, leads to the formation of a piperazino[1,2-a]pyrazine ring system.

Furthermore, this compound can serve as a starting material for the construction of other heterocyclic rings fused to the piperazinone core. Condensation reactions between the N4-amine and a suitable bifunctional reagent can lead to the formation of new rings. For example, reaction with a 1,2-dicarbonyl compound could potentially lead to a fused pyrazine (B50134) ring, while reaction with other appropriate precursors could yield fused imidazole (B134444) or triazole systems. These synthetic strategies significantly broaden the scope of heterocyclic compounds that can be accessed from this versatile building block.

| Reaction Strategy | Key Transformation | Resulting Heterocyclic System |

| Intramolecular Cyclization | Activation of hydroxyl, nucleophilic attack by N4-amine | Piperazino[1,2-a]pyrazine |

| Condensation/Annulation | Reaction of N4-amine with a bifunctional reagent | Fused bicyclic systems (e.g., with pyrazine, imidazole) |

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-(2-hydroxyethyl)piperazin-2-one, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G*, cc-pVTZ) are employed to determine its optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

The electronic structure of this compound can be detailed through the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electrophilic and nucleophilic sites within the molecule, predicting its interaction with other chemical species.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.53 | - | - |

| C-N | 1.46 | - | - |

| C=O | 1.23 | - | - |

| C-O | 1.42 | - | - |

| N-H | 1.01 | - | - |

| O-H | 0.96 | - | - |

| C-N-C | - | 112.5 | - |

| N-C-C | - | 110.8 | - |

| H-N-C-C | - | - | 178.5 |

| O-C-C-N | - | - | -65.2 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational Analysis and Energy Minima Prediction

The flexibility of the piperazinone ring and the hydroxyethyl (B10761427) side chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is crucial for identifying the most stable conformers, which are those at the lowest energy minima on the potential energy surface. Computational methods, such as systematic or stochastic conformational searches, are used to explore the conformational space. For each conformer, energy minimization calculations are performed to locate the stable geometries.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, these predictions include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the absorption bands correspond to specific vibrational modes, such as C=O stretching, N-H bending, and O-H stretching. This aids in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental NMR data to assist in signal assignment and structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O stretch | ~1680 cm⁻¹ |

| N-H bend | ~1550 cm⁻¹ | |

| O-H stretch | ~3400 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical Shift (ppm) - CH₂ (ethyl) | ~2.8-3.5 |

| Chemical Shift (ppm) - CH₂ (ring) | ~3.0-3.8 | |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) - C=O | ~170 |

| Chemical Shift (ppm) - CH₂OH | ~60 | |

| UV-Vis Spectroscopy | λmax | ~210 nm |

Note: The values in this table are illustrative and represent typical data obtained from computational predictions.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is widely used to investigate the mechanisms of chemical reactions involving piperazine (B1678402) derivatives. acs.org For this compound, DFT can be employed to study various potential reactions, such as its synthesis, degradation, or its interaction with biological targets. By mapping the reaction pathway, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies.

This information is vital for understanding the feasibility and kinetics of a reaction. For example, in a proposed synthesis, DFT could help determine the most likely reaction pathway and predict the stereochemical outcome. In degradation studies, it could identify the initial steps and the most probable degradation products. acs.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. For this compound, MD simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules (e.g., water) and how the solvent affects its conformation and dynamics.

Intermolecular Interactions: The nature and strength of interactions between multiple this compound molecules, such as hydrogen bonding, which can influence its physical properties like melting point and boiling point.

Interaction with Biomolecules: If this compound is being investigated for pharmaceutical applications, MD simulations can model its binding to a target protein, providing information about the binding mode and affinity.

Simulations on similar piperazine-containing systems have been used to analyze the dynamic and structural properties of water molecules in their vicinity, which is crucial for applications like CO₂ capture. nitech.ac.jp

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. For a class of compounds including this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and topological parameters) for each compound.

These descriptors are then used to build a mathematical model that can predict a specific property, such as reactivity, solubility, or binding affinity. For instance, a QSPR model could be developed to predict the radioprotective effects of novel piperazine derivatives, as has been done in related research. nih.gov Such models are valuable for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.

Role As a Synthetic Intermediate and Precursor

Utilization of 3-(2-Hydroxyethyl)piperazin-2-one in the Synthesis of Complex Chemical Scaffolds

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of biologically active compounds. sigmaaldrich.com The synthesis of complex molecular architectures often relies on the use of such foundational building blocks. For instance, piperazine derivatives are employed in cycloaddition reactions to create intricate fused heterocyclic systems. One such example is the (3+2) cycloaddition of azomethine ylides, which can be used to construct complex tetracyclic fused scaffolds. nih.gov This method allows for the creation of novel molecular frameworks that may serve as the basis for new pseudo-natural products. nih.gov

While specific examples detailing the use of this compound in the synthesis of such complex scaffolds are not extensively documented in publicly available literature, its structure suggests its potential as a valuable precursor. The presence of both a nucleophilic nitrogen and a hydroxyl group allows for the introduction of diverse substituents and the formation of larger, more complex molecules.

Applications in Material Science: Polymer Chemistry and Monomer Synthesis

In the realm of material science, piperazine and its derivatives have found utility in the synthesis of various polymers. For example, the related compound N-(2-hydroxyethyl)piperazine is used in the manufacturing of polyurethane catalysts and synthetic fibers. xingxinchem.comnih.gov Furthermore, N,N'-bis(2-hydroxyethyl)piperazine has been used to create coordination polymers with metal ions, where it acts as a bridging ligand to form extended polymeric structures. researchgate.net

Theoretically, the this compound molecule possesses functionalities that could allow it to act as a monomer in polymerization reactions. The hydroxyl group could, for instance, participate in polycondensation reactions with dicarboxylic acids to form polyesters, or it could be used to initiate ring-opening polymerization of cyclic esters like caprolactone. However, there is a lack of specific research in the reviewed literature that demonstrates the use of this compound as a monomer in polymer chemistry.

Precursor in Non-Pharmacological Organic Synthesis

Beyond its applications in the life sciences, the piperazine framework is also a precursor for industrially significant chemicals. A prominent example is the synthesis of 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst in the production of polyurethanes. google.com The synthesis of DABCO can be achieved from N-(2-hydroxyethyl)piperazine, highlighting the role of this structural motif in industrial organic synthesis. google.com

While the conversion of the closely related N-(2-hydroxyethyl)piperazine to valuable non-pharmacological products is established, similar specific applications for this compound are not well-documented in the available scientific literature. The inherent reactivity of its functional groups, however, suggests its potential as a precursor for a variety of non-pharmacological organic compounds.

Design and Synthesis of New Chemical Entities Incorporating the this compound Core

The primary documented role of this compound and its close analogs is as a key intermediate in the design and synthesis of new chemical entities, particularly for pharmaceutical applications. The piperazine core is a common feature in many drugs, and the ability to modify its structure allows for the fine-tuning of pharmacological properties. wikipedia.org

Research indicates that this compound is utilized as a building block in the synthesis of neuroleptic agents, which are important for treating psychiatric disorders. sigmaaldrich.comlookchem.com The unique combination of a hydroxyethyl (B10761427) group and a carbonyl functional group on the piperazine ring enhances its reactivity and allows for specific interactions with biological targets. sigmaaldrich.com

Furthermore, derivatives of the closely related 1-(2-hydroxyethyl)piperazine have been systematically designed and synthesized to develop novel radioprotective agents. nih.gov In these studies, the 1-(2-hydroxyethyl)piperazine moiety serves as a core scaffold, which is then elaborated through various chemical reactions to produce a library of compounds for biological evaluation. nih.gov This highlights the importance of the hydroxyethyl-piperazine core in the rational design of new functional molecules.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₂ | sigmaaldrich.comresearchgate.net |

| Molecular Weight | 144.17 g/mol | sigmaaldrich.comresearchgate.net |

| CAS Number | 936940-62-4 | sigmaaldrich.comresearchgate.net |

| Appearance | Powder | researchgate.net |

| InChI Key | BPSUTPWFOVDISE-UHFFFAOYSA-N | researchgate.net |

| SMILES | O=C1NCCNC1CCO | researchgate.net |

Table 2: Examples of Reactions Involving the Piperazine Core

| Reaction Type | Description | Source |

|---|---|---|

| Alkylation | The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for alkylation with various electrophiles. | sigmaaldrich.com |

| Condensation | Can react with carbonyl compounds to form imines or other derivatives. | sigmaaldrich.com |

| Phosphorylation | Can react with phosphonates under specific conditions to yield phosphonate (B1237965) derivatives. | sigmaaldrich.com |

| Acylation | The secondary amine can be acylated with reagents like ethylchloroformate. | xingxinchem.com |

Advanced Analytical Techniques for Compound Detection and Purity Assessment

Capillary Electrophoresis for Compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For a charged or ionizable compound like 3-(2-Hydroxyethyl)piperazin-2-one, CE offers an alternative to HPLC with advantages such as high efficiency, short analysis time, and low sample and reagent consumption. oup.com

In a typical capillary zone electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The choice of BGE is crucial for achieving good separation. For the analysis of heterocyclic amines, a buffer system such as ammonium (B1175870) acetate (B1210297) at a low pH has been shown to be effective. nih.gov Coupling CE with a mass spectrometer (CE-MS) can provide structural information for the separated components, enhancing the analytical power of the technique. nih.gov

Quantitative Analysis Method Development for Reaction Yield and Purity Assessment

The development of robust quantitative analytical methods is essential for determining the reaction yield and assessing the purity of this compound. HPLC with UV or a universal detector like ELSD or CAD is the most common approach for quantitative analysis.

Method validation is a critical aspect of developing a quantitative method. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC method for a piperazine (B1678402) derivative demonstrated linearity over a specific concentration range with a high correlation coefficient, and the precision was found to be within acceptable limits. jocpr.comresearchgate.net

To calculate the reaction yield, a known amount of an internal standard is added to the reaction mixture. The ratio of the peak area of the product to the peak area of the internal standard is then used to determine the concentration of the product, from which the yield can be calculated. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Key Parameters for Quantitative Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 2% |

| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Impurity Profiling and Degradation Product Analysis in Chemical Synthesis

Impurity profiling is the identification and quantification of all potential impurities in a substance. In the synthesis of this compound, impurities can arise from starting materials, intermediates, by-products, and degradation products. nih.govresearchgate.net

Potential impurities in the synthesis of piperazinone derivatives could include unreacted starting materials such as piperazine or its precursors, as well as by-products from side reactions. mdpi.com For instance, in the synthesis of piperazine-containing compounds, N-nitrosamines can be formed as impurities. nih.gov Thermal and oxidative degradation can also lead to the formation of various degradation products. acs.orgresearchgate.net

A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling. HPLC and GC are used to separate the impurities from the main compound. The separated impurities are then identified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Computational studies can also be employed to rationalize the formation of observed degradation products. acs.orgfigshare.com

A comprehensive understanding of the impurity profile is crucial for controlling the quality of this compound and ensuring the safety of any downstream products.

Future Directions and Emerging Research Avenues in 3 2 Hydroxyethyl Piperazin 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

While established methods for synthesizing piperazinone cores exist, future research is focused on developing greener, more efficient, and stereoselective routes applicable to substituted piperazinones like 3-(2-Hydroxyethyl)piperazin-2-one. Current research on related structures provides a roadmap for these advancements.

Key areas of development include:

Catalytic Asymmetric Synthesis : Methodologies such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols are providing access to chiral piperazin-2-ones with excellent control over stereochemistry. rsc.org Adapting such catalytic systems could enable the direct synthesis of specific enantiomers of this compound, which is crucial for applications in medicinal chemistry.

One-Pot and Cascade Reactions : Recent strategies have focused on cascade or one-pot processes that form multiple bonds in a single operation, reducing waste and improving efficiency. researchgate.netbohrium.com For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been used to afford piperazinones in good yields. bohrium.com Future work could adapt this to incorporate the hydroxyethyl (B10761427) moiety, streamlining the synthesis.

Green Chemistry Approaches : The use of more environmentally friendly solvents and catalysts is a major goal. An "on water" synthetic route for related heterocycles has been developed, showcasing the potential for using water as a solvent to improve the sustainability of the synthesis. acs.org Similarly, visible-light-promoted protocols are emerging for piperazine (B1678402) synthesis, offering mild and efficient reaction conditions that could be applied to piperazinone derivatives. organic-chemistry.org

| Visible-Light Photoredox Catalysis | Use of light to drive chemical reactions under mild conditions. | Energy efficiency, use of benign reagents, operational simplicity. | Decarboxylative annulation between diamines and aldehydes. organic-chemistry.org |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups of this compound—the secondary amines (at N1 and N4, though N4 is part of the lactam), the amide carbonyl, and the primary hydroxyl group—offer multiple handles for chemical modification. Future research will likely focus on systematically exploring the reactivity at these sites to generate libraries of novel compounds.

N-Functionalization : The secondary amine at the N1 position is a prime target for alkylation, acylation, or arylation to introduce diverse substituents. This approach is fundamental in medicinal chemistry for tuning the pharmacological properties of a scaffold.

Hydroxyl Group Modification : The 2-hydroxyethyl side chain is a key site for derivatization. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing entry into a wide array of new chemical entities. For example, linking other molecules through this position has been used to create potential radioprotective agents from the parent 1-(2-hydroxyethyl)piperazine structure. nih.govmdpi.comnih.gov

Ring Transformations : Investigations into ring-opening reactions of the lactam or expansion of the piperazinone ring could lead to novel heterocyclic systems.

The systematic derivatization of the core structure is a proven strategy for discovering molecules with enhanced biological activity, as seen in the development of piperazine-based inhibitors of human carbonic anhydrase and phosphodiesterase 5. nih.govnih.gov

Computational Design of New Materials or Catalysts Incorporating the Core Structure

Computational chemistry and materials design are powerful tools for predicting the properties of new molecules and materials before their synthesis. researchgate.net The this compound structure has features that make it an interesting candidate for computational exploration.

Ligand and Catalyst Design : The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions. Computational methods like Density Functional Theory (DFT) can be used to model how this molecule and its derivatives might bind to metals, guiding the design of new catalysts or metal-organic frameworks (MOFs).

Materials Science : The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, O) suggests that this molecule could be a building block for self-assembling materials or polymers with specific properties. Computational screening can predict the stability and structure of such assemblies. chemrxiv.org

Predicting Reactivity and Degradation : Computational studies are already being used to rationalize the degradation pathways of piperazine, a related compound used in carbon capture technologies. researchgate.netacs.org Similar computational approaches could be applied to this compound to predict its stability and reactivity under various conditions, which is crucial for designing robust chemical technologies.

Interdisciplinary Research Integrating this compound into Advanced Chemical Technologies

The versatility of the this compound scaffold makes it a candidate for integration into various advanced technologies, bridging chemistry with materials science, medicine, and environmental science.

Medicinal Chemistry : The piperazine ring is a well-established "privileged scaffold" in drug discovery, and piperazinones are also common in bioactive molecules. nih.gov Building on research into related hydroxyethyl piperazine derivatives, the this compound core could be explored as a scaffold for developing new therapeutic agents, such as enzyme inhibitors or radioprotectors. nih.govmdpi.com For instance, derivatives of 1-(2-hydroxyethyl)piperazine have shown promise as radioprotective agents by potentially interfering with apoptosis-regulating proteins. mdpi.com

Carbon Capture : Aqueous solutions of piperazine are effective solvents for capturing CO2. Research into the degradation of piperazine and its derivatives is an active area. researchgate.netacs.org The functional groups on this compound could modulate its physical properties (e.g., viscosity, CO2 absorption capacity) and stability, making it and its derivatives interesting candidates for next-generation carbon capture solvents.

Polymer and Materials Science : The molecule's multiple functional groups allow it to act as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, the hydroxyl group and the secondary amine could react to form polyurethanes or polyamides with unique properties conferred by the rigid piperazinone ring.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(2-Hydroxyethyl)piperazine |

| N-(2-hydroxyethyl)-piperazin-3-one (HEPO) |

| N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (HEHEAA) |

| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol |

| Amifostine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.